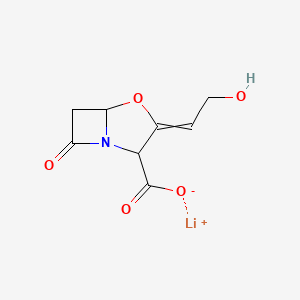

Clavulanate (lithium)

Description

Historical Context of Clavulanate Discovery and its Evolution as a Beta-Lactamase Inhibitor

The discovery of clavulanic acid around 1974-75 by scientists at the British company Beecham Research Laboratories marked a significant milestone in the fight against antibiotic resistance. wikipedia.orglivescience.com It was isolated from the fermentation broth of the bacterium Streptomyces clavuligerus. wikipedia.orgresearchgate.net This discovery was the result of a deliberate screening program aimed at finding naturally occurring substances that could inhibit β-lactamase enzymes, which were increasingly rendering penicillin antibiotics ineffective. nih.govjournals.co.za

Initially, clavulanic acid was identified as a compound with a β-lactam ring structure, similar to penicillins, but with only weak antibacterial activity on its own. wikipedia.orgjournals.co.za However, its true potential was realized when it was found to be a potent and progressive inhibitor of a wide range of β-lactamase enzymes. nih.govjournals.co.za This inhibitory action is mechanism-based, where clavulanic acid acts as a "suicide inhibitor." toku-e.comresearchgate.net It binds to the active site of the β-lactamase enzyme, and through a series of chemical reactions, becomes irreversibly acylated to the enzyme, leading to its inactivation. researchgate.nettaylorandfrancis.com

This unique property led to the development of combination therapies. Amoxicillin (B794), a broad-spectrum penicillin with good oral absorption, was chosen as the first partner for clavulanic acid. researchgate.net The resulting combination, known as co-amoxiclav, was launched in the UK in 1981 and proved to be highly effective against many β-lactamase-producing bacterial strains that were resistant to amoxicillin alone. livescience.comresearchgate.net Following this success, clavulanic acid was also formulated with other β-lactam antibiotics, such as ticarcillin (B1683155), further expanding its therapeutic utility. nih.govnih.gov

Foundational Role of Clavulanate in Modern Antimicrobial Resistance Research Strategies

Clavulanate has become a cornerstone in modern research strategies aimed at understanding and combating antimicrobial resistance. Its primary role in research is as a tool to study the function and inhibition of β-lactamase enzymes. By using clavulanate, researchers can differentiate between resistance mechanisms, specifically identifying β-lactamase-mediated resistance in clinical isolates. nih.gov

In the laboratory, clavulanate is widely used in antimicrobial susceptibility testing. For instance, in the double-disk synergy test, the potentiation of the inhibitory zone of a β-lactam antibiotic in the presence of a clavulanate-containing disk indicates the production of an extended-spectrum β-lactamase (ESBL) by the bacteria. mdpi.com This allows for the accurate identification of resistant strains and informs appropriate treatment strategies.

Furthermore, clavulanate serves as a lead compound in the development of new β-lactamase inhibitors. The success of clavulanic acid spurred further research into other β-lactamase inhibitors, such as sulbactam (B1307) and tazobactam (B1681243). nih.gov Ongoing research continues to explore modifications of the clavulanate structure to enhance its activity against a broader spectrum of β-lactamases, including those that are not effectively inhibited by the original molecule.

Recent research has also expanded the application of clavulanate into new areas. For example, studies have investigated its synergistic effects with other classes of antibiotics and its potential role in treating infections caused by challenging pathogens like Mycobacterium ulcerans, the causative agent of Buruli ulcer. nih.govplos.org These studies highlight the enduring importance of clavulanate as a versatile tool in the ongoing battle against infectious diseases.

Data Tables

Table 1: Key Properties of Clavulanate (lithium)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈LiNO₅ | nih.govebi.ac.uk |

| Molecular Weight | 205.09 g/mol | ebi.ac.uk |

| Mechanism of Action | Irreversible β-lactamase inhibitor | toku-e.comresearchgate.net |

| Primary Research Use | Study of antimicrobial resistance, β-lactamase inhibition | nih.govmdpi.com |

Table 2: Timeline of Clavulanate Development

| Year | Event | Source |

|---|---|---|

| ~1974-75 | Discovery of clavulanic acid from Streptomyces clavuligerus by Beecham Research Laboratories | wikipedia.orglivescience.com |

| 1977 | Publication of research detailing its potent β-lactamase inhibitory activity | livescience.com |

| 1981 | Launch of the amoxicillin-clavulanate combination (co-amoxiclav) in the UK | researchgate.net |

| 1986 | Review of the research program leading to the discovery and development of clavulanic acid | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRXTGCDVQLAFM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8LiNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biotechnological Production of Clavulanate

Microbial Origin and Primary Precursors of Clavulanate Production

The foundation of clavulanate production lies in the metabolic capabilities of its natural producer, Streptomyces clavuligerus, which utilizes fundamental building blocks from its primary metabolism.

Streptomyces clavuligerus is a species of Gram-positive bacterium first isolated from a soil sample from South America. nih.gov It is renowned for its ability to produce a variety of secondary metabolites, most notably clavulanic acid. nih.govox.ac.uk Besides clavulanic acid, S. clavuligerus also synthesizes other β-lactam compounds, including cephamycin C and penicillin N, as well as at least four other clavam metabolites. nih.gov The industrial production of clavulanic acid relies on the fermentation of this organism. nih.govnih.gov An interesting metabolic feature of S. clavuligerus is its inability to efficiently utilize glucose as a carbon source due to the lack of an effective glucose transport system. nih.govnih.gov This characteristic has significant implications for the design of fermentation media to maximize clavulanate yields.

Enzymatic Systems in Clavulanate Biosynthesis

A series of specialized enzymes orchestrate the conversion of the primary precursors into the final clavulanate molecule. The initial steps of this pathway are catalyzed by a trio of key enzymes that construct the fundamental β-lactam structure.

Clavaminate synthase (CAS) is a non-heme iron-containing enzyme that belongs to the Fe(II)/2-oxoglutarate-dependent oxygenase superfamily. ox.ac.uk This remarkable enzyme is trifunctional, catalyzing three distinct oxidative reactions in the later stages of the biosynthesis of clavulanic acid. ox.ac.uk These reactions include hydroxylation, oxidative cyclization, and desaturation. ox.ac.uk The versatility of clavaminate synthase in performing these varied chemical transformations makes it a crucial player in the formation of the clavam nucleus. ox.ac.uk Structural studies of CAS have provided insights into how it selectively binds its substrates and controls the highly reactive ferryl intermediate to achieve these complex reactions. ox.ac.uk

Beta-lactam synthetase (BLS) is responsible for a critical step in the biosynthesis of clavulanic acid: the formation of the four-membered β-lactam ring. nih.gov This enzyme catalyzes the ATP-dependent intramolecular cyclization of N2-(2-carboxyethyl)-L-arginine (CEA) to form deoxyguanidinoproclavaminic acid (DGPC). nih.govnih.gov The formation of this strained ring structure is a key step in defining the core of the clavulanate molecule. nih.gov Unlike the biosynthesis of penicillins and cephalosporins, which involves the oxidative cyclization of a tripeptide, the β-lactam ring of clavulanic acid is formed through this distinct synthetase-mediated mechanism. nih.gov

Contemporary Research on Unresolved Enzymatic Mechanisms in Clavulanic Acid Production

While the biosynthetic pathway of clavulanic acid has been largely elucidated, several enzymatic mechanisms, particularly in the late stages, remain subjects of ongoing research. A significant unresolved aspect is the stereochemical inversion of the bicyclic ring nucleus from the (3S, 5S) configuration of clavaminic acid to the (3R, 5R) configuration of clavulanic acid. mdpi.comnih.gov The enzymes responsible for this critical enantiomerization have not been definitively identified. nih.govnih.gov

Initial research identified a set of eight contiguous genes thought to be sufficient for clavulanic acid biosynthesis. nih.gov However, further studies have expanded this view, suggesting a more complex genetic and enzymatic landscape. For instance, the discovery of paralogous genes for the early steps of the pathway indicates functional redundancy and differential regulation under various growth conditions. nih.gov These paralogues, expressed in soy-based medium but not in a minimal starch-asparagine medium, encode functionally equivalent proteins for the initial stages common to both clavulanic acid and other clavam metabolites. nih.gov

Furthermore, research has identified additional genes downstream of the main cluster, such as orf10 (cyp), orf11 (fd), and orf12, which are essential for clavulanic acid biosynthesis. nih.govasm.org The proteins encoded by orf10 and orf11 show homology to cytochrome P-450 and ferredoxin enzymes, respectively, suggesting their involvement in an oxidative reaction late in the pathway, possibly related to the stereochemical inversion. nih.govasm.org The function of the protein from orf12, however, remains unknown as it shows no significant similarity to any known protein. nih.gov These findings highlight that the complete enzymatic machinery for clavulanic acid production is still being uncovered, with the precise mechanisms of late-stage modifications being a key area of contemporary investigation.

Genetic and Regulatory Mechanisms Governing Clavulanate Biosynthesis

Identification and Characterization of Clavulanic Acid Biosynthetic Gene Clusters

The genetic basis for clavulanic acid production in Streptomyces clavuligerus is organized into distinct gene clusters. nih.gov Research has identified three unlinked clusters involved in the biosynthesis of clavam metabolites: the clavulanic acid gene cluster, the clavam gene cluster, and a paralogue gene cluster. nih.govresearchgate.net

The clavulanic acid gene cluster contains the genes responsible for the early steps of the pathway leading to the intermediate clavaminic acid, as well as genes specific to the later steps that convert clavaminic acid into clavulanic acid. nih.gov Initially thought to comprise eight open reading frames (ORFs), this cluster has been expanded to include at least three additional downstream genes (orf10, orf11, and orf12) that are also required for biosynthesis. nih.govasm.org

The clavam gene cluster primarily houses genes for the late steps in the biosynthesis of 5S clavam metabolites, which share the early pathway with clavulanic acid up to clavaminic acid. nih.gov This cluster also includes cas1, a paralogue of the clavaminate synthase gene (cas2) found in the main clavulanic acid cluster. nih.gov

The paralogue gene cluster , located on the pSCL4 plasmid, contains paralogues for all the early biosynthetic genes found in the chromosomal clavulanic acid gene cluster, with the exception of cas1. nih.govnih.govnih.gov This cluster also includes genes specific to the late stages of 5S clavam production. nih.gov The presence of these paralogous genes explains why some mutants, unable to produce clavulanic acid on certain media, can have this ability restored when grown in different, richer media that induce the expression of these alternative genes. nih.gov

This complex genetic organization, with genes distributed across the chromosome and plasmids and the existence of paralogues, suggests a sophisticated regulatory network governing the production of clavam metabolites.

| Gene Cluster | Location | Key Genes and Functions |

| Clavulanic Acid Cluster | Chromosome | Contains genes for early and late steps of clavulanic acid biosynthesis (e.g., bls, cad, cas2). nih.govnih.gov Recently expanded to include orf10, orf11, orf12. nih.gov |

| Clavam Cluster | Chromosome | Primarily genes for late steps of 5S clavam biosynthesis. Includes cas1, a paralogue of clavaminate synthase. nih.gov |

| Paralogue Cluster | pSCL4 Plasmid | Contains paralogues for early biosynthetic genes and genes for late steps of 5S clavam biosynthesis. nih.govnih.gov |

Regulation by Bacterial Two-Component Systems (e.g., CagRS TCS)

The biosynthesis of clavulanic acid is intricately regulated by various mechanisms, including bacterial two-component systems (TCSs). nih.govmdpi.comtaylorandfrancis.combiorxiv.org A key example in Streptomyces clavuligerus is the CagRS two-component system. nih.govnih.gov This system acts as a pleiotropic regulator, influencing clavulanic acid production through multiple pathways. nih.govnih.gov

Transcriptome and ChIP-seq analyses have revealed that the CagRS system regulates not only the clavulanic acid biosynthetic genes but also genes involved in primary metabolism. nih.govnih.gov Specifically, it governs the metabolism of glyceraldehyde-3-phosphate (G3P) and arginine, which are the essential precursors for the clavulanic acid molecule. nih.govnih.gov

The response regulator, CagR, has been shown to directly bind to the intergenic regions of genes involved in both arginine biosynthesis (e.g., argG, argC) and clavulanic acid biosynthesis (e.g., ceaS1, claR). nih.govnih.gov This dual action demonstrates that CagRS directly affects the expression of biosynthetic genes while also indirectly influencing production by controlling the supply of precursors. nih.gov Deletion of the cagRS genes results in a significant reduction in clavulanic acid production, confirming its crucial regulatory role. nih.gov Understanding the function of such regulatory systems provides novel targets for metabolic engineering to enhance clavulanate yields. nih.govnih.gov

Metabolic Engineering Approaches for Optimizing Clavulanate Production Yields

Metabolic engineering offers promising strategies to enhance the production of clavulanic acid by rationally modifying the producing organism, Streptomyces clavuligerus. frontiersin.orgnih.govdntb.gov.uamdpi.com These approaches aim to increase the metabolic flux towards clavulanate by targeting precursor supply, biosynthetic pathways, and regulatory networks. nih.gov

One successful strategy involves increasing the pool of clavulanic acid precursors, G3P and arginine. mdpi.com For example, deleting the gap1 gene, which encodes an isoform of glyceraldehyde-3-phosphate dehydrogenase, has been shown to double clavulanic acid production by increasing the availability of G3P for the biosynthetic pathway. nih.gov

Another key approach is the manipulation of regulatory genes. Overexpression of positive regulators, such as claR and ccaR, has been demonstrated to boost clavulanate yields. nih.gov The ccaR gene, in particular, is considered essential for the synthesis of both clavulanic acid and cephamycin C. nih.gov

Furthermore, efforts have focused on blocking competing metabolic pathways to channel intermediates towards clavulanate synthesis. nih.gov By identifying and modifying key enzymatic and regulatory nodes, researchers can create overproducing strains. nih.gov Combining these strategies, such as simultaneously overexpressing pathway activators like ccaR and claR while also engineering precursor pathways (e.g., deleting gap1), has led to the development of significantly improved producer strains. nih.gov These multi-faceted approaches are crucial for overcoming the typically low titers obtained from wild-type strains. nih.gov

Process Research for Clavulanate Isolation and Purification

Fermentation Conditions and Their Influence on Clavulanate Biosynthesis Rates

The production of clavulanic acid by Streptomyces clavuligerus is highly sensitive to fermentation conditions, and optimizing these parameters is critical for maximizing yield. frontiersin.orgresearchgate.netmonash.edu Key factors influencing biosynthesis rates include nutrient sources, temperature, pH, and aeration. frontiersin.orgnih.gov

Nutrient Sources: Glycerol (B35011) is widely recognized as the preferred carbon source for clavulanic acid production, as it directly provides the precursor glyceraldehyde-3-phosphate. mdpi.com Supplementing the medium with amino acids, particularly arginine and ornithine, can also significantly enhance yields by supplying the C5 precursor for the clavam ring structure. mdpi.comfrontiersin.org Soy-based nitrogen sources have been extensively used to improve biosynthesis rates. mdpi.com

Temperature and pH: Temperature plays a crucial role in both production and stability. Lower fermentation temperatures, around 20°C, have been shown to result in significantly higher clavulanic acid concentrations compared to higher temperatures like 25°C or 30°C. frontiersin.org For instance, one study reported a maximum concentration of 1266.2 mg/L at 20°C, which was nearly double the yield at 25°C. frontiersin.org The optimal pH for production is generally around neutral (pH 7.0), with deviations leading to reduced yields. nih.govfrontiersin.org

Aeration and Agitation: Adequate aeration and agitation are vital. The stirring speed is often varied during fermentation to maintain the volumetric oxygen transfer coefficient (kLa) as the broth viscosity increases with biomass growth, ensuring dissolved oxygen levels remain within a range (20-80%) that promotes clavulanic acid biosynthesis. mdpi.com

Fermentation Systems: The choice of fermentation system also has a profound impact. Fed-batch fermentation systems typically generate higher yields of clavulanic acid compared to batch systems, as they allow for the controlled feeding of substrates and better management of the culture environment. frontiersin.orgresearchgate.net One study observed a maximum concentration of 982.1 mg/L in a fed-batch system, compared to 348.5 mg/L in a batch process. frontiersin.org

| Fermentation Parameter | Optimal Condition/Finding | Impact on Clavulanate Production |

| Temperature | Low temperature (e.g., 20°C) | Higher yield and stability; 1266.2 mg/L at 20°C vs. 631.6 mg/L at 25°C. frontiersin.org |

| pH | Neutral (e.g., 7.0) | Maximum concentrations reported at this pH. frontiersin.org |

| Carbon Source | Glycerol | Preferred source, directly provides G3P precursor. mdpi.com |

| Nitrogen Source | Amino acids (Arginine, Ornithine), Soy-based nutrients | Serve as precursors, increasing the C5 precursor pool. mdpi.comfrontiersin.org |

| Fermentation Type | Fed-batch | Higher yields compared to batch fermentation (e.g., 982.1 mg/L vs. 348.5 mg/L). frontiersin.org |

| Aeration/Agitation | Maintained dissolved oxygen (20-80%) | Crucial for biosynthesis, requires adjustment with biomass increase. mdpi.com |

2 Formation and Control of Related Substances (Impurities) During Production

The production of clavulanate is susceptible to the formation of various impurities, which can arise during fermentation and subsequent purification processes. Understanding the mechanisms of formation for these related substances is critical for developing effective control strategies to ensure the final product's purity and quality.

1 Mechanisms of Related Substance E Formation and Influencing Factors (Concentration, Temperature, pH)

Related Substance E is an impurity that can be formed during both the fermentation and purification stages of clavulanic acid production, particularly in the later phases of fermentation, as well as during filtration, concentration, and back-extraction procedures. researchgate.netscielo.brusp.br The precursor for this impurity is clavulanic acid itself. researchgate.netscielo.brusp.br

The formation mechanism of Related Substance E involves a multi-step process. Initially, under weakly acidic conditions, the acyl group in the β-lactam ring of a clavulanic acid molecule can become protonated, making the carbonyl carbon more susceptible to a nucleophilic attack. scielo.brscielo.br A weak nucleophile, such as water, can then attack this protonated carbonyl carbon. scielo.brscielo.br This leads to the opening of the β-lactam ring, forming an intermediate product with an imino group and a carboxylic group. scielo.brscielo.br Subsequently, the imino group of this intermediate molecule reacts with the carboxyl group of another clavulanic acid molecule, forming a new amide bond and resulting in the creation of Related Substance E. researchgate.netscielo.brscielo.br

Several factors influence the rate of formation of Related Substance E. Orthogonal tests have demonstrated that the concentration of clavulanic acid is the most dominant factor, with higher concentrations accelerating the reaction. researchgate.netscielo.brscielo.br Temperature also plays a significant role as a contributing factor to its formation. researchgate.netscielo.brscielo.br In contrast, the pH within the range of 5.0 to 6.5 has been found to have little impact on the generation of this particular impurity. researchgate.netscielo.brscielo.br

| Factor | Influence | Significance |

|---|---|---|

| Concentration of Clavulanic Acid | Increased concentration leads to a higher rate of formation. | Dominant Factor researchgate.netscielo.brscielo.br |

| Temperature | Higher temperatures contribute to an increased rate of formation. | Contributing Factor researchgate.netscielo.brscielo.br |

| pH (in the range of 5.0-6.5) | Little to no significant impact on formation. | Not a significant factor researchgate.netscielo.brscielo.br |

2 Enzymatic Synthesis of Related Substance G from Precursors (L-Tyrosine, Succinic Acid)

Related Substance G is another impurity identified during the production of potassium clavulanate. nih.govscielo.brscielo.br Its formation occurs during the fermentation process, and its quantity tends to increase as the fermentation time progresses. nih.govscielo.brscielo.brusp.br

Studies into the synthetic mechanism have revealed that L-tyrosine and succinic acid are the precursors for the in vivo biosynthesis of Related Substance G. nih.govscielo.brscielo.br The addition of both L-tyrosine and succinic acid to the fermentation broth resulted in a significantly higher increase in the concentration of Related Substance G compared to the addition of either precursor alone or a control group. scielo.brscielo.br This suggests a synergistic role of these two compounds in its formation.

The synthesis of Related Substance G from its precursors is deduced to be an enzymatic reaction. nih.govscielo.brscielo.brusp.br Further investigation has shown that the enzyme responsible for this catalysis is an extracellular enzyme, as it is present in the supernatant of the fermentation broth. nih.govscielo.brusp.br

| Condition | Increase in Related Substance G at 72h | Final Concentration at 72h (g/L) |

|---|---|---|

| Control | 11.1% | 0.111 |

| L-tyrosine alone | 12.9% | 0.114 |

| Succinic acid alone | 11.9% | 0.113 |

| L-tyrosine and Succinic acid | 20.79% | 0.122 |

3 Advanced Separation Techniques in Clavulanate Purification

The purification of clavulanate from the fermentation broth is a critical step that significantly impacts the final product's quality and yield. Advanced separation techniques are employed to remove impurities, including biomass, proteins, and other related substances.

Tangential flow filtration methods, such as microfiltration (MF) and ultrafiltration (UF), are utilized in the initial stages of purification. worldscientific.com Microfiltration is typically used for the removal of biomass, while ultrafiltration is effective in separating proteins from the fermentation broth. worldscientific.com Ultrafiltration membranes with a molecular weight cut-off of 10-30 kD have been used to clarify the primary filtrate, allowing for the passage of clavulanic acid while retaining larger molecules. google.com

Chromatographic techniques are also pivotal in the purification of clavulanate. High-performance liquid chromatography (HPLC) is a powerful analytical tool for monitoring the presence of impurities like Related Substance E and G. researchgate.netscielo.br For preparative separation, various chromatographic methods can be employed, including affinity chromatography, which utilizes the specific binding affinity between a molecule and a ligand, and chiral chromatography for the separation of enantiomers.

Aqueous two-phase systems (ATPS) represent another advanced separation technique that has been developed for the extraction of clavulanic acid. worldscientific.com This method involves the use of two immiscible aqueous phases, such as a polyethylene glycol (PEG) and a salt solution, to partition the target molecule from the crude broth. worldscientific.com

4 Transformation Processes: Preparation of Clavulanate Salts (e.g., from Lithium to Potassium Clavulanate)

While clavulanic acid is produced through fermentation, it is often isolated and utilized in the form of a stable salt, with potassium clavulanate being a widely used pharmaceutical form. scielo.br The manufacturing process may involve the initial formation of an intermediate salt, such as lithium clavulanate, which is then converted to the desired potassium salt.

A process for preparing potassium clavulanate from lithium clavulanate has been developed. google.comgoogle.com This transformation involves contacting a concentrated solution of lithium clavulanate with a concentrated solution of a potassium salt. google.comgoogle.com Suitable potassium salts for this process include potassium fluoride, potassium orthophosphate, potassium metaphosphate, potassium carbonate, or potassium bicarbonate. google.comgoogle.com

The reaction between the lithium clavulanate and the selected potassium salt results in the precipitation of a lithium salt with low solubility, such as lithium fluoride, lithium orthophosphate, or lithium carbonate. google.com This precipitate is then separated from the solution, and the potassium clavulanate is subsequently recovered from the remaining solution. google.com For instance, the addition of a potassium carbonate solution to a solution of lithium clavulanate can be used to facilitate this salt exchange. google.com

Molecular Mechanism of Beta Lactamase Inhibition by Clavulanate

Elucidation of the Irreversible Suicide Inhibition Mechanism of Clavulanate

Clavulanate functions as a "suicide inhibitor," a class of inhibitors that are chemically inert until they are catalytically activated by their target enzyme. nih.govoup.com The β-lactamase enzyme mistakes clavulanate for its natural substrate, a β-lactam antibiotic, and initiates its catalytic cycle. nih.gov This process, however, leads to the formation of a highly reactive intermediate that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation. nih.govmdpi.com

The inactivation process follows a branched pathway. Upon binding to the β-lactamase, clavulanate is acylated by the active site serine residue (Ser70 in the Ambler numbering scheme for class A β-lactamases). wsu.edu This acyl-enzyme complex can then partition between two pathways: one leading to the hydrolysis and release of the inactivated clavulanate molecule, and the other leading to the formation of a stable, inactivated enzyme complex. nih.gov The latter pathway, which results in the irreversible inactivation of the enzyme, is the basis of clavulanate's efficacy. The number of clavulanate molecules turned over by the enzyme before complete inactivation, known as the partition ratio, is a key parameter in its effectiveness. For the E. coli RTEM β-lactamase, this ratio is approximately 115. nih.gov

Characterization of Covalent Adduct Formation with Serine Residues at Enzyme Active Sites

The pivotal step in the inactivation of β-lactamases by clavulanate is the formation of a covalent adduct with a critical serine residue within the enzyme's active site. mdpi.comwsu.edu X-ray crystallographic studies have provided detailed insights into this interaction. The process begins with the nucleophilic attack of the hydroxyl group of the active site serine (Ser70) on the carbonyl carbon of the β-lactam ring of clavulanate. wsu.edu This results in the opening of the β-lactam ring and the formation of an initial acyl-enzyme intermediate.

Further chemical rearrangements of this intermediate lead to the formation of a more stable, covalently bound adduct. conicet.gov.arrcsb.org Cryocrystallographic studies of the complex between β-lactamase and clavulanate have revealed the presence of two distinct acyl-enzyme intermediates alternately occupying the active site. These have been identified as a cis-enamine and a decarboxylated trans-enamine. nih.gov Both of these intermediates are covalently attached to the Ser70 residue. rcsb.orgnih.gov The formation of these stable covalent adducts effectively blocks the active site, preventing the enzyme from hydrolyzing β-lactam antibiotics.

Time-Dependent Inactivation Kinetics of Beta-Lactamase Enzymes by Clavulanate

The inactivation of β-lactamase enzymes by clavulanate is a time-dependent process that can be characterized by specific kinetic parameters. nih.govnih.gov The inhibition process is typically described by a two-step model: the initial formation of a reversible Michaelis-like complex (E-I), followed by the irreversible inactivation of the enzyme to form a stable complex (E-I*). This can be represented by the following scheme:

E + I ⇌ E-I → E-I*

| β-Lactamase Enzyme | Class | Ki (μM) | kinact (s-1) | Partition Ratio (kcat/kinact) |

|---|---|---|---|---|

| TEM-1 | A | 0.8 | 0.027 | - |

| TEM-2 | A | 0.7 | 0.03 | - |

| SHV-1 | A | - | - | - |

| Pitton's type 2 | A | 0.6 | 0.046 | - |

| KPC-2 | A | - | - | 2,500 |

Data sourced from multiple studies. nih.govresearchgate.net Note: A hyphen (-) indicates that the data was not available in the cited sources.

Structural and Conformational Dynamics During Enzyme Inactivation by Clavulanate

The interaction of clavulanate with β-lactamase induces significant structural and conformational changes within the enzyme's active site, which are crucial for the inactivation process. conicet.gov.arnih.gov Upon covalent binding to the active site Ser70, the clavulanate molecule undergoes a series of rearrangements, leading to the formation of different intermediates. rcsb.org

X-ray crystallographic studies have revealed that the covalently bound clavulanate can exist in at least two distinct conformations: a cis-enamine and a trans-enamine intermediate. nih.gov In the cis-enamine form, the carboxylate group of the clavulanate fragment forms a salt bridge with a conserved lysine (B10760008) residue (Lys234 in TEM-1). nih.gov The transition to the trans-enamine form often involves decarboxylation and a reorientation of the inhibitor fragment within the active site. rcsb.orgnih.gov The stability of these intermediates is critical for the transient and irreversible inhibition of the enzyme. rcsb.org

Specificity and Breadth of Clavulanate Inhibition Across Beta-Lactamase Classes (e.g., Class A Enzymes)

Clavulanate exhibits a broad spectrum of activity against many, but not all, classes of β-lactamase enzymes. Its primary targets are the Ambler Class A serine β-lactamases, which include the common plasmid-mediated TEM and SHV enzymes, as well as staphylococcal penicillinases. nih.govresearchgate.net These enzymes are effectively and irreversibly inhibited by clavulanate. mdpi.com

However, the efficacy of clavulanate against other classes of β-lactamases is more variable. It generally shows poor activity against Class C (cephalosporinases) and Class D (oxacillinases) serine β-lactamases. researchgate.netebi.ac.uk Furthermore, it is not effective against Class B metallo-β-lactamases, which utilize zinc ions for catalysis and have a fundamentally different mechanism of action. mdpi.com The specificity of clavulanate is determined by the precise molecular interactions within the active site of each enzyme class. nih.gov The evolution of inhibitor-resistant variants of Class A enzymes, often through mutations in the active site, can also reduce the effectiveness of clavulanate. oup.com

Synergistic Molecular Interactions of Clavulanate in Combination Therapies

The clinical utility of clavulanate lies in its synergistic interaction with β-lactam antibiotics. By inhibiting β-lactamase enzymes, clavulanate protects the partner antibiotic from degradation, thereby restoring its antibacterial potency.

The biochemical foundation of this synergy is straightforward: clavulanate acts as a sacrificial substrate for β-lactamases. nih.gov In the presence of a β-lactamase-producing bacterium, both the β-lactam antibiotic and clavulanate compete for the active site of the enzyme. Clavulanate, being a potent inhibitor, rapidly and irreversibly inactivates the β-lactamase. nih.gov This inactivation prevents the enzyme from hydrolyzing the β-lactam antibiotic, allowing the antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect by inhibiting cell wall synthesis. researchgate.net This protective mechanism effectively broadens the spectrum of the β-lactam antibiotic to include β-lactamase-producing strains that would otherwise be resistant. nih.gov

Mechanistic Interplay with Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Synthesis

The general mode of action for β-lactam antibiotics involves acylating the active site of PBPs, which inactivates them and halts peptidoglycan cross-linking. nih.govoup.com This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. nih.govoup.com Clavulanate, possessing a β-lactam ring in its structure, shares this fundamental mechanism of action, binding covalently to the same PBP targets as penicillins and cephalosporins. nih.govresearchgate.net

Research has demonstrated that clavulanate exhibits a differential binding affinity for various PBPs. In Escherichia coli, for instance, clavulanate shows a particularly high affinity for PBP 2. nih.govresearchgate.netasm.org This specific interaction is significant as the inhibition of different PBPs can lead to distinct morphological changes in the bacterium. researchgate.net The binding of clavulanate to PBP 2 has been observed to cause the formation of swollen, bulging, and lemon-shaped cells. nih.govasm.org At sufficient concentrations that saturate PBP 2, this disruption of normal cell morphology progresses to rapid cell lysis and the formation of spheroplasts. nih.govresearchgate.net

The clinical relevance of this interplay is highlighted by resistance mechanisms. In some cases, resistance to amoxicillin-clavulanate combinations in bacteria like Haemophilus influenzae has been attributed not to mutations in the β-lactamase enzyme, but to alterations in PBP3 that reduce binding affinity. nih.gov This underscores the importance of PBP binding as a crucial component of the combination's antibacterial activity.

The binding affinities of clavulanic acid for various PBPs in E. coli have been a subject of detailed research, as summarized in the table below.

| Penicillin-Binding Protein (PBP) | Binding Affinity of Clavulanate | Associated Bacterial Response to Inhibition |

| PBP 1 (1a/1b) | Moderate | Rapid cell lysis nih.govasm.org |

| PBP 2 | High (Good) | Formation of round or lemon-shaped cells, eventual lysis nih.govresearchgate.netasm.org |

| PBP 3 | Low | Filamentation (inhibition of cell division) nih.govasm.org |

| PBP 4 | Moderate | Non-essential for viability under normal conditions nih.govasm.org |

| PBP 5 | Moderate | Non-essential for viability under normal conditions nih.govasm.org |

| PBP 6 | Moderate | Non-essential for viability under normal conditions nih.govasm.org |

This differential affinity highlights the specific and complex nature of clavulanate's interaction with the bacterial cell wall synthesis machinery. Its strong targeting of PBP 2, coupled with moderate binding to other key PBPs, complements the action of its partner β-lactam antibiotic, contributing to a potent synergistic effect that overcomes β-lactamase-mediated resistance.

Microbial Resistance Mechanisms to Clavulanate and Combination Therapies

Biochemical Evolution of Clavulanate-Resistant Bacterial Strains

The evolution of resistance to clavulanate is a multifaceted process driven by selective pressure from the extensive use of amoxicillin-clavulanate. This has led to the selection of bacterial strains with genetic modifications that reduce their susceptibility to this combination therapy. The primary mechanisms involve alterations in β-lactamase enzymes, the main target of clavulanate.

Initially, resistance was often attributed to the hyperproduction of class A β-lactamases , such as TEM-1. In these instances, the sheer quantity of the enzyme overwhelms the clavulanate molecules, allowing for the hydrolysis of the partner β-lactam antibiotic.

A more direct and evolved mechanism is the emergence of inhibitor-resistant TEM (IRT) β-lactamases . These enzymes arise from specific amino acid substitutions within the β-lactamase active site, which decrease the binding affinity of clavulanate without significantly compromising the enzyme's ability to hydrolyze penicillins. These substitutions can occur at various positions within the enzyme, leading to a spectrum of resistance profiles. For example, mutations at amino acid positions such as Met69, Arg244, and Asn276 in TEM-type β-lactamases have been associated with clavulanate resistance.

Furthermore, the evolution of resistance is not limited to plasmid-mediated enzymes like TEM. Hyperproduction of chromosomal class C β-lactamases (AmpC) can also contribute to resistance to β-lactam/β-lactamase inhibitor combinations. While clavulanate is generally a poor inhibitor of AmpC enzymes, their overexpression can lead to clinically significant resistance.

The following table summarizes the key evolutionary pathways leading to clavulanate resistance:

| Evolutionary Pathway | Molecular Mechanism | Key Examples |

| Enzyme Hyperproduction | Increased synthesis of existing β-lactamases | High levels of TEM-1, SHV-1, or chromosomal AmpC |

| Target Modification | Amino acid substitutions in the β-lactamase active site | Inhibitor-Resistant TEM (IRT) variants (e.g., TEM-30, TEM-32) |

| Acquisition of Novel Enzymes | Horizontal gene transfer of genes encoding clavulanate-insensitive β-lactamases | OXA-type β-lactamases, Metallo-β-lactamases (e.g., NDM-1) |

Diverse Mechanisms of Resistance to Clavulanate-Containing Combinations

Bacteria have developed a variety of mechanisms to overcome the synergistic effect of clavulanate and β-lactam antibiotics. These mechanisms are often complex and can involve multiple factors working in concert to confer high levels of resistance.

A significant challenge to the efficacy of clavulanate-containing therapies is the production of β-lactamases that are intrinsically resistant to inhibition by clavulanate.

Class D Oxacillinases (OXA): This is a heterogeneous group of β-lactamases that are generally poorly inhibited by clavulanic acid. researchgate.net Some OXA enzymes, such as OXA-1, can contribute to resistance to amoxicillin-clavulanate. mdpi.com While many OXA-type enzymes are susceptible to clavulanic acid, notable exceptions like OXA-48 and its variants are not. researchgate.net The OXA family of enzymes is diverse, and their substrate profiles can vary significantly. nih.gov

Metallo-β-Lactamases (MBLs): These enzymes belong to Ambler class B and utilize zinc ions in their active site for catalysis. nih.gov This fundamental difference in their mechanism of action renders them resistant to all clinically available serine-β-lactamase inhibitors, including clavulanic acid. nih.govnih.gov The New Delhi metallo-β-lactamase 1 (NDM-1) is a particularly concerning example of a mobile MBL that confers broad resistance to β-lactam antibiotics, including carbapenems, and is not inhibited by clavulanate. pnas.orguoguelph.canih.gov The global spread of NDM-1 and other MBLs poses a serious threat to the utility of β-lactam-based therapies. uoguelph.ca

Subtle changes in the amino acid sequence of β-lactamases can have a profound impact on their interaction with clavulanate. These alterations can reduce the affinity of the inhibitor for the enzyme, thereby allowing the enzyme to hydrolyze the partner β-lactam.

Mutations far from the active site can also influence inhibitor binding. For instance, an Asn276-Gly mutation in the SHV-family class A enzyme OHIO-1 was shown to increase resistance to clavulanate by altering the positioning of Arg-244, a key residue for clavulanate inactivation. mdpi.com This demonstrates that a comprehensive understanding of the entire enzyme structure is necessary to predict and combat resistance.

The table below illustrates how specific amino acid substitutions in TEM β-lactamases can affect their susceptibility to clavulanate.

| TEM Variant | Amino Acid Substitution(s) | Impact on Clavulanate Susceptibility |

| TEM-30 (IRT-2) | Arg244Cys | Increased resistance |

| TEM-32 (IRT-4) | Met69Val | Increased resistance |

| TEM-52 (CTX-M-15 cluster) | Glu104Lys, Met182Thr, Gly238Ser | Primarily extended-spectrum activity, but can be associated with inhibitor resistance |

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell. escholarship.orgnih.gov Overexpression of these pumps can lead to multidrug resistance by reducing the intracellular concentration of antimicrobial agents to sub-inhibitory levels. escholarship.org

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface. researchgate.net Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their planktonic (free-living) counterparts. researchgate.net This increased resistance is multifactorial and includes:

Reduced antibiotic penetration: The extracellular matrix of the biofilm can act as a physical barrier, limiting the diffusion of antibiotics to the embedded bacteria. researchgate.net

Altered microenvironment: The physiological conditions within a biofilm, such as nutrient and oxygen gradients, can lead to a slower growth rate of bacteria, making them less susceptible to antibiotics that target actively growing cells.

Expression of resistance genes: The biofilm environment can trigger the expression of genes associated with resistance, including those encoding efflux pumps.

Studies have shown a correlation between biofilm formation and resistance to amoxicillin-clavulanate in clinical isolates of E. coli and Klebsiella pneumoniae. researchgate.net The minimum inhibitory concentration (MIC) of amoxicillin-clavulanate can be significantly higher for biofilm-forming strains compared to non-biofilm-forming strains.

Induction of Beta-Lactamase Variants by Sub-Inhibitory Concentrations of Beta-Lactams

Exposure to sub-inhibitory concentrations of β-lactam antibiotics, which can occur during therapy or in the environment, can play a crucial role in the evolution of antibiotic resistance. nih.gov Such low-level exposure may not be sufficient to kill the bacteria but can act as a selective pressure for the emergence of resistant mutants. nih.gov

Sub-inhibitory concentrations of β-lactams can induce the expression of β-lactamase genes. uoguelph.ca This induction can provide a temporary survival advantage, allowing the bacteria to persist and potentially acquire further resistance mutations. One study demonstrated that sub-inhibitory concentrations of amoxicillin (B794) could affect the biofilm formation and virulence of Streptococcus suis. escholarship.org Furthermore, exposure to low levels of antibiotics has been shown to promote the horizontal transfer of plasmid-borne resistance genes between bacterial species, further accelerating the spread of resistance. nih.gov This highlights the importance of appropriate antibiotic dosing and minimizing environmental antibiotic contamination to mitigate the evolution of resistance.

Investigation of AmpC Beta-Lactamase Expression Modulation by Clavulanate in In Vitro Models

Clavulanate is well-established as an inhibitor of many Ambler class A β-lactamases; however, its interaction with class C AmpC β-lactamases is more complex. In vitro investigations have revealed that clavulanate can function as an inducer of ampC gene expression in several clinically significant Gram-negative bacteria. nih.govasm.org This induction is not followed by effective inhibition, as AmpC enzymes are generally resistant to inactivation by clavulanate. mdpi.comnih.gov The modulation of AmpC expression by clavulanate is a critical consideration in antimicrobial therapy, as it can lead to antagonistic effects when clavulanate is combined with a β-lactam antibiotic that is susceptible to AmpC hydrolysis.

The underlying mechanism of this induction is linked to the bacterial cell wall recycling pathway. semanticscholar.orgresearchgate.net In many Gram-negative organisms, ampC expression is kept at a low basal level by the transcriptional regulator AmpR. asm.orgnih.gov When a β-lactam agent like clavulanate interferes with peptidoglycan synthesis, cell wall degradation products (muropeptides) accumulate in the cytoplasm. nih.gov These muropeptides compete with UDP-N-acetylmuramic acid peptides for binding to AmpR, causing a conformational change in AmpR that transforms it from a repressor to an activator of ampC gene transcription. asm.orgnih.gov This leads to a significant increase in the production of AmpC β-lactamase.

Detailed Research Findings

In vitro studies have provided direct evidence of clavulanate's ability to induce AmpC expression. Research on Pseudomonas aeruginosa has been particularly illustrative of this phenomenon.

Induction in Pseudomonas aeruginosa : Studies using clinical isolates of P. aeruginosa have demonstrated that clavulanate at physiologically relevant concentrations can significantly induce the expression of the chromosomal AmpC cephalosporinase. nih.gov The disk approximation methodology has been used to visually confirm this induction in the majority of clinical isolates tested. nih.gov Quantitative analysis confirmed that exposure to clavulanate concentrations achievable in human serum resulted in a notable increase in AmpC production in inducible strains. nih.gov

Antagonism with Partner β-Lactams : A crucial finding from these in vitro models is the resulting antagonism of the antibacterial activity of the partner β-lactam. nih.gov For instance, in pharmacodynamic models simulating human dosing, clavulanate was shown to antagonize the bactericidal effect of ticarcillin (B1683155) against clavulanate-inducible P. aeruginosa strains. nih.gov This occurs because the induced AmpC enzyme, which is not inhibited by clavulanate, proceeds to hydrolyze the ticarcillin, reducing its efficacy. nih.gov This antagonism was not observed in strains identified as noninducible. nih.gov

Comparison with Other Inhibitors : The inducing effect of clavulanate is not universal among all β-lactamase inhibitors. In contrast to clavulanate, tazobactam (B1681243) did not induce AmpC expression in any of the P. aeruginosa strains studied. nih.gov This highlights a key difference in the biological activity of these two inhibitors beyond their direct inhibitory profiles.

Induction in Enterobacteriaceae : The role of clavulanate as an inducer is not limited to P. aeruginosa. It is also recognized as a potent inducer of AmpC production in members of the Enterobacter cloacae complex and other Enterobacterales. asm.orgmdpi.com Organisms with inducible chromosomal AmpC are intrinsically resistant to amoxicillin-clavulanate, partly due to this induction mechanism alongside basal AmpC activity. asm.orgidsociety.org

The data from these in vitro investigations underscore the dual role of clavulanate. While it is an effective inhibitor of certain β-lactamases, its ability to induce AmpC expression can compromise the efficacy of combination therapies against specific pathogens.

Data Tables

The following tables summarize the findings from in vitro studies on the modulation of AmpC expression by clavulanate.

Table 1: Effect of Clavulanate on AmpC Expression and Ticarcillin Activity in P. aeruginosa

| P. aeruginosa Strain Type | Exposure to Clavulanate | AmpC Expression Level | Observed Effect on Ticarcillin Bactericidal Activity | Reference |

|---|---|---|---|---|

| Clavulanate-Inducible | Yes | Significantly Increased | Antagonism | nih.gov |

| Clavulanate-Noninducible | Yes | No significant change | No Antagonism | nih.gov |

Table 2: Comparative Induction Profile of β-Lactamase Inhibitors on AmpC in P. aeruginosa

| β-Lactamase Inhibitor | AmpC Induction Potential | Reference |

|---|---|---|

| Clavulanate | Inducer | nih.gov |

| Tazobactam | Non-inducer | nih.gov |

Advanced Analytical Methodologies for Clavulanate Lithium Research

Chromatographic Techniques for Quantitative and Qualitative Analysis of Clavulanate

Chromatographic methods are the cornerstone of clavulanate analysis, providing the means for both accurate quantification and detailed qualitative assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Clavulanate Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assay of clavulanate. The development of a stability-indicating HPLC method is crucial for separating the active ingredient from its potential degradation products and impurities. A typical method involves a reversed-phase column, such as a C18, with a mobile phase consisting of a buffer and an organic modifier.

Method validation is performed in accordance with international guidelines to ensure the method is fit for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a developed assay may demonstrate linearity over a concentration range of 17.82 to 67.90 μg/ml for clavulanic acid. springernature.com

HPLC Method Parameters for Clavulanate Quantification

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Inertsil C18 (250 × 4.0 mm, 4 μm) | springernature.com |

| Mobile Phase | pH 5.0 buffer and methanol (B129727) (95:5 v/v) | springernature.com |

| Flow Rate | 1 ml/minute | springernature.com |

| Detection | UV at 220 nm | springernature.com |

| Linearity Range | 17.82 to 67.90 μg/ml | springernature.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Impurity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of clavulanate and the identification of trace-level impurities. conicet.gov.ar This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. conicet.gov.ar

In LC-MS/MS analysis of clavulanate, electrospray ionization (ESI) is a commonly used ionization source. The analysis can be performed in both positive and negative ion modes, though the negative ion mode often provides a higher response for clavulanate. auremn.org.br The precursor ion of clavulanate ([M-H]⁻) is typically observed at an m/z of 198.0. auremn.org.brnih.gov Fragmentation of this precursor ion in the collision cell yields characteristic product ions that are used for structural confirmation and quantification.

LC-MS/MS Parameters for Clavulanate Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | auremn.org.br |

| Precursor Ion (m/z) | 198.04080 | nih.gov |

| Product Ions (m/z) | 136.04040, 108.04549, 82.02984 | nih.gov |

| Fragmentation Energy | 17 eV | nih.gov |

Characterization of Clavulanate Degradation Products and Research Impurities

Understanding the degradation profile of clavulanate is essential for developing stable formulations and ensuring the integrity of research findings.

Spectroscopic and Spectrometric Identification of Clavulanate Metabolites and Related Substances

The identification of metabolites and related substances of clavulanate heavily relies on spectroscopic and spectrometric techniques, with LC-MS/MS being particularly prominent. Through the analysis of mass spectra and fragmentation patterns, the structures of various impurities can be elucidated.

For example, a known related substance, "impurity E," has been identified and its formation mechanism studied using HPLC-MS/MS. nih.govresearchgate.net This impurity is formed by the condensation of two molecules of clavulanic acid. nih.govresearchgate.net Another related substance, "impurity G," has also been characterized by HPLC-MS/MS, with its biosynthesis traced back to L-tyrosine and succinic acid during the fermentation process. drugbank.com

Methodologies for Assessing Stability and Degradation Pathways of Clavulanate (lithium) in Research Matrices

Stability-indicating methods are crucial for determining the shelf-life and storage conditions of clavulanate. These methods involve subjecting the compound to forced degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress. springernature.com The degradation products are then separated and quantified using a validated HPLC method to demonstrate the method's specificity.

Kinetic studies on clavulanic acid degradation have shown that its stability is highly dependent on pH and temperature. lsu.edu The degradation often follows first-order kinetics. lsu.edu Such studies are vital for predicting the stability of clavulanate in different research matrices and for developing strategies to minimize its degradation.

Advanced Spectroscopic Approaches in Clavulanate Conformational and Interaction Studies

Advanced spectroscopic techniques provide deeper insights into the three-dimensional structure of clavulanate and its interactions with other molecules.

Raman Spectroscopy has been employed to study the vibrational properties of clavulanate in aqueous solution. nih.gov A key spectral feature is the peak at 1780 cm⁻¹, which is assigned to the C=O stretching vibration of the β-lactam ring. acs.org This peak is sensitive to the environment of the β-lactam ring and can be used to monitor its integrity and interactions.

Circular Dichroism (CD) Spectroscopy is a powerful tool for investigating the stereochemistry and conformational aspects of chiral molecules like clavulanate. Both electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) have been used to determine the absolute configuration of clavulanate. nih.gov The CD spectra exhibit characteristic Cotton effects that can be used as diagnostic features for its specific stereoisomer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , while a fundamental tool for structural elucidation, can also be applied to study conformational changes and degradation processes. Preliminary NMR analysis has been used to observe the degradation of clavulanic acid, with changes in peak intensities indicating the formation of degradation products. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy can be utilized to investigate the interactions between lithium clavulanate and other components in a formulation. conicet.gov.ar By monitoring shifts in the characteristic vibrational bands of the carboxylate and β-lactam functional groups, information about intermolecular interactions, including those with the lithium cation, can be obtained. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reactivity and Conjugate Stability Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the chemical reactivity and stability of clavulanate and its conjugates. Research has employed NMR to study the interaction of clavulanate with nucleophiles, confirming that its reactivity centers on the β-lactam ring. nih.gov Studies have shown that both clavulanic acid and its biotinylated analogues react with aliphatic amino nitrogens through the opening of this strained ring. nih.govresearchgate.net This fundamental reaction mechanism is a critical step in processes like protein haptenation.

Furthermore, NMR is instrumental in assessing the stability of the resulting conjugates. Investigations comparing clavulanic acid (CLV) conjugates with those of a biotinylated analogue (CLV-TEG-B) revealed significant differences in stability. While CLV conjugates tended to promote the decomposition of the clavulanate fragment, the CLV-TEG-B conjugates demonstrated greater stability, remaining linked as a whole structure to the nucleophile. nih.govresearchgate.net NMR has also been used to characterize the structure of various degradation products of clavulanic acid, such as pyrazine (B50134) derivatives, that form under different conditions. researchgate.net These stability and degradation insights are crucial for understanding the long-term behavior of clavulanate conjugates in biological systems.

Interactive Table: NMR Spectroscopy Findings on Clavulanate Reactivity and Stability

| Compound Studied | Analytical Finding | Implication | Reference |

| Clavulanic Acid (CLV) | Reacts via β-lactam ring opening with aliphatic amino nitrogen. | Confirms the primary mechanism of action and conjugation. | nih.gov |

| CLV Conjugates | Promotes the decomposition of the clavulanate fragment after conjugation. | Indicates inherent instability of the initial conjugate. | nih.gov |

| CLV-TEG-B (Biotinylated Analogue) | Reacts via the same β-lactam ring opening mechanism. | Shows conserved reactivity despite structural modification. | nih.gov |

| CLV-TEG-B Conjugates | Exhibits greater stability compared to CLV conjugates; remains linked as a whole structure. | Suggests that modifications to the carboxyl group can enhance conjugate stability. | nih.gov |

| Clavulanic Acid Degradation | Formation of pyrazine derivatives (e.g., 2,5-bis-(2-hydroxyethyl) pyrazine). | Elucidates the complex degradation pathways of the molecule. | researchgate.net |

Mass Spectrometry (MALDI-TOF, LC-MS) for Protein Haptenation Analysis and Conjugate Characterization

Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides the high sensitivity and mass accuracy required to analyze protein haptenation by clavulanate and to characterize the resulting conjugates. nih.govnih.gov The covalent binding of small molecules like clavulanate to proteins, known as haptenation, is a critical molecular event that can trigger immune responses. biorxiv.org

LC-MS/MS methods have been successfully used to identify multiple types of clavulanate adducts on proteins like human serum albumin (HSA). acs.orgmdpi.com These include adducts formed by the direct binding of clavulanic acid to lysine (B10760008) residues, as well as novel pyrazine adducts derived from clavulanate degradation products. acs.org Researchers have also used biotin-labeled clavulanic acid analogues in conjunction with MS to identify specific protein targets of haptenation in human serum. nih.gov In one study, MALDI-TOF and LC-MS analysis identified that a biotinylated clavulanate fragment was bound to a specific peptide region (404–430) of HSA. nih.gov Beyond HSA, other serum proteins, including haptoglobin and immunoglobulins, have been identified as targets for clavulanate haptenation. nih.gov These techniques are essential for characterizing the complex and heterogeneous epitopes that clavulanate can form on proteins. nih.govnih.gov

Interactive Table: Mass Spectrometry Applications in Clavulanate Haptenation Research

| Technique | Application | Key Findings | Reference |

| LC-MS/MS | Characterization of adducts on HSA | Identified direct binding to lysine residues and pyrazine adducts from degradation products. | acs.org |

| MALDI-TOF MS | Characterization of biotinylated CLV-HSA conjugates | Confirmed modification of HSA by the clavulanate analogue. | nih.gov |

| LC-MS | Identification of specific binding sites | Detected the CLV-TEG-B fragment bound to the 404–430 peptide of HSA. | nih.gov |

| 2D-Electrophoresis & Peptide Mass Fingerprinting | Identification of haptenated serum proteins | Identified HSA, haptoglobin, and immunoglobulin chains as targets. | nih.gov |

Application of Reference Standards in Clavulanate Research and Method Validation

Clavulanate lithium serves as a pharmaceutical primary reference standard, a highly purified and well-characterized material essential for ensuring the accuracy and reliability of analytical tests. sigmaaldrich.comsigmaaldrich.comlgcstandards.comusp.org Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide clavulanate lithium reference standards for use in specified quality control tests and assays. sigmaaldrich.comsigmaaldrich.com These standards are indispensable for the validation of analytical methods developed to quantify clavulanate in various matrices, including pharmaceutical formulations and biological samples like human plasma. nih.govresearchgate.netnih.govresearchgate.net

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. During the validation of LC-MS/MS or HPLC methods for clavulanate, the reference standard is used to prepare calibration curves, which establish the relationship between the instrument response and the concentration of the analyte. nih.govsphinxsai.com It is also used to prepare quality control (QC) samples at known concentrations to evaluate the method's accuracy and precision (both within a day and between days). mdpi.comnih.gov For instance, in the validation of an LC-MS/MS method for human plasma, calibration curves for clavulanate showed excellent linearity over a specific concentration range, and the accuracy and precision for QC samples were within regulatory acceptance criteria. nih.govresearchgate.net The use of a certified reference standard ensures that these performance characteristics are measured against a reliable and traceable benchmark, which is fundamental to achieving reproducible and valid analytical results in both research and quality control settings. nih.govresearchgate.net

Interactive Table: Example Validation Parameters for Clavulanate Quantification using Reference Standards

| Validation Parameter | Method | Concentration Range | Finding | Reference |

| Linearity | LC-MS/MS | 20–10,000 ng/mL | Excellent linearity with correlation coefficient (r) ≥ 0.9959. | nih.gov |

| Intra-day Accuracy (% RE) | LC-MS/MS | LLOQ, Low, Mid, High QC | 4.32 to 8.73% | nih.gov |

| Intra-day Precision (% RSD) | LC-MS/MS | LLOQ, Low, Mid, High QC | ≤10.7% | nih.gov |

| Inter-day Accuracy (% RE) | LC-MS/MS | LLOQ, Low, Mid, High QC | -4.41 to 2.13% | nih.gov |

| Inter-day Precision (% RSD) | LC-MS/MS | LLOQ, Low, Mid, High QC | ≤8.74% | nih.gov |

| Linearity | RP-HPLC | 5–40 mcg/mL | Linear response with regression value of 0.9997. | sphinxsai.com |

Synthesis and Characterization of Clavulanate Derivatives and Analogues

Rational Design and Synthetic Strategies for Modified Clavulanate Structures

The rational design of modified clavulanate structures is a key strategy aimed at enhancing the compound's therapeutic properties, including its efficacy as a β-lactamase inhibitor, while potentially reducing adverse effects. These design strategies often focus on modifications at specific sites of the clavulanate molecule to improve its stability, broaden its spectrum of activity against different β-lactamase enzymes, and explore its potential as a tool for studying immunological responses.

One of the primary goals in modifying clavulanate is to overcome the challenge of antibiotic resistance. The evolution of β-lactamase enzymes, such as the TEM β-lactamase, can lead to resistance against β-lactam antibiotics and inhibitor combinations. By understanding the genetic and structural basis of this resistance, researchers can design clavulanate derivatives that are less susceptible to these resistance mechanisms. For instance, studies have explored the impact of specific amino acid substitutions in TEM β-lactamase on its interaction with clavulanate, providing insights for designing inhibitors that can effectively target these resistant variants. researchgate.netarxiv.org

Synthetic strategies for creating these modified structures are diverse and tailored to the specific goals of the modification. A common approach involves the chemical synthesis of clavulanate analogues where specific functional groups are altered or replaced. For example, derivatives lacking the C-3 carboxyl group have been synthesized and shown to be potent inhibitors of both plasmid and chromosomally mediated β-lactamases. nih.gov These analogues often exhibit low intrinsic antibacterial activity but can potentiate the activity of β-lactam antibiotics like ampicillin and cephaloridine against β-lactamase-producing bacteria. nih.gov

Another important area of rational design is the development of clavulanate derivatives for immunological studies. Clavulanic acid can be involved in hypersensitivity reactions, and understanding the underlying mechanisms is crucial. nih.govnih.govresearchgate.netnih.gov To this end, synthetic analogues of clavulanic acid's hypothesized antigenic determinants have been created. These synthetic molecules are designed to mimic the structures that are recognized by the immune system, allowing researchers to study the activation of immune cells and the specific T-cell responses involved in allergic reactions. nih.govresearchgate.netnih.gov

The synthesis of these immunologically relevant analogues involves precise chemical modifications to the clavulanate core structure to produce stable compounds that can be used in in vitro assays. These synthetic antigenic determinants have been shown to be efficiently recognized by dendritic cells and can induce the proliferation of specific T cells from allergic patients, providing valuable tools for diagnosing and understanding clavulanate hypersensitivity. nih.govresearchgate.netnih.gov

Furthermore, the development of novel β-lactamase inhibitors often involves a comparative approach where the properties of new compounds are benchmarked against clavulanic acid. mdpi.com This includes synthesizing inhibitors with different core structures, such as diazabicyclooctanes, and evaluating their inhibitory profiles against a wide range of β-lactamases. nih.gov The insights gained from these comparative studies help in the rational design of next-generation inhibitors with improved characteristics.

Synthesis of Biotinylated Clavulanate Analogues for Biochemical Probing and Protein Binding Studies

The synthesis of biotinylated clavulanate analogues is a powerful strategy for studying the interactions of clavulanic acid with proteins, a process central to understanding its mechanism of action and its role in eliciting immune responses. nih.govfrontiersin.orgnih.govomicsdi.org Biotinylation, the process of attaching biotin to a molecule, allows for highly sensitive detection and purification of the labeled molecule and its binding partners due to the strong and specific interaction between biotin and avidin or streptavidin.

Two primary synthetic approaches have been employed to create biotinylated clavulanate probes. nih.govfrontiersin.org Both methods focus on modifying the carboxylic acid group of clavulanate, leaving the reactive β-lactam ring intact, which is crucial for its interaction with proteins. nih.govfrontiersin.org

The first approach involves the direct labeling of clavulanic acid with a biotin moiety, resulting in a compound often referred to as CLV-B. nih.govfrontiersin.org The synthesis of CLV-B typically involves the esterification of clavulanic acid's carboxylic group with a biotin derivative. frontiersin.org While this method is straightforward, the resulting conjugate can have limited solubility in aqueous solutions, which may necessitate the use of co-solvents like DMSO for biological experiments. frontiersin.org

The second, more advanced approach incorporates a hydrophilic spacer, such as a tetraethylene glycol (TEG) linker, between the clavulanate molecule and the biotin tag. nih.govfrontiersin.org This results in a conjugate, often denoted as CLV-TEG-B, with improved water solubility. frontiersin.org The synthesis of CLV-TEG-B is a multi-step process that involves first creating a biotin-TEG-iodide intermediate, which is then used to esterify clavulanic acid. frontiersin.org The inclusion of the TEG linker not only enhances solubility but may also reduce potential steric hindrance, allowing for more efficient interaction of the biotinylated clavulanate with both its protein targets and the avidin/streptavidin detection system. nih.govnih.govomicsdi.org

These biotinylated analogues have proven to be invaluable tools for identifying serum proteins that are targets of modification by clavulanic acid. frontiersin.org Studies have shown that these probes can covalently bind to proteins such as human serum albumin (HSA), haptoglobin, and immunoglobulins. frontiersin.org The use of these biotinylated probes, coupled with techniques like 2D-electrophoresis and mass spectrometry, has enabled the identification of specific proteins that are haptenated by clavulanic acid in human serum. frontiersin.org

Exploration of Esterification and Linker Chemistries for Biotin Conjugation

The choice of esterification and linker chemistries is a critical aspect of designing effective biotinylated clavulanate probes. The primary goal is to create a stable conjugate where the biotin tag is securely attached to the clavulanate molecule without compromising the reactivity of the β-lactam ring.

Esterification Chemistry:

The most common method for attaching biotin to clavulanic acid is through an ester linkage at the C-3 carboxylic acid group. nih.govfrontiersin.org This is achieved by reacting the carboxyl group of clavulanic acid with a hydroxyl or an activated group on the biotin or linker-biotin moiety. frontiersin.org The stability of this ester bond is an important consideration. While it needs to be stable enough to allow for purification and experimental manipulation, it should also be noted that esterases present in biological systems could potentially cleave this bond. However, for the purposes of biochemical probing and identifying protein targets, the ester linkage has been shown to be sufficiently stable. frontiersin.org

Linker Chemistries:

The incorporation of a linker between clavulanate and biotin offers several advantages. Linkers can improve the solubility of the conjugate, reduce steric hindrance, and provide a flexible spacer that allows for better interaction between the biotin tag and avidin/streptavidin.

Polyethylene Glycol (PEG) Linkers: Tetraethylene glycol (TEG) is a commonly used PEG linker in the synthesis of biotinylated clavulanate. nih.govfrontiersin.org PEG linkers are known for their hydrophilicity, which significantly enhances the water solubility of the conjugate. frontiersin.org This is particularly important for biological assays that are conducted in aqueous buffers. The synthesis of a TEG-containing biotinylated clavulanate involves a two-step process where a TEG linker is first functionalized with biotin and an iodide group, which is then used for the esterification of clavulanic acid. frontiersin.org

Direct Linkage: In some cases, a direct linkage between clavulanate and biotin is employed. nih.govfrontiersin.org This results in a smaller and more rigid probe. While this approach is synthetically simpler, the resulting conjugate may have lower solubility and could experience steric hindrance, potentially affecting its binding to target proteins or the avidin/streptavidin complex. nih.govnih.govomicsdi.org

The choice of linker chemistry can also influence the stability of the resulting conjugate after it has reacted with a nucleophile. Studies have shown that conjugates formed with CLV-TEG-B, which includes the TEG linker, exhibit better stability compared to those formed with directly linked CLV-B. frontiersin.orgnih.gov This enhanced stability is a desirable feature for subsequent detection and analysis of the haptenated proteins. frontiersin.orgnih.gov

The table below summarizes the key features of different linker strategies for biotin conjugation of clavulanate:

| Linker Strategy | Key Features | Advantages | Disadvantages |

| Direct Linkage (CLV-B) | Biotin is directly attached to the carboxylic acid group of clavulanate. nih.govfrontiersin.org | Simpler synthetic route. | Lower aqueous solubility. frontiersin.org Potential for steric hindrance. nih.govnih.govomicsdi.org |

| TEG Linker (CLV-TEG-B) | A tetraethylene glycol (TEG) spacer is inserted between clavulanate and biotin. nih.govfrontiersin.org | Improved water solubility. frontiersin.org Reduced steric hindrance. nih.govnih.govomicsdi.org Enhanced stability of the resulting conjugate. frontiersin.orgnih.gov | More complex multi-step synthesis. frontiersin.org |

Assessment of Conjugate Stability and Reactivity with Biological Nucleophiles

The stability and reactivity of biotinylated clavulanate conjugates are critical parameters that determine their utility as biochemical probes. These properties are assessed to ensure that the conjugates can effectively react with biological nucleophiles, such as the amino groups of lysine (B10760008) residues in proteins, and that the resulting adducts are stable enough for detection and analysis.

Reactivity with Biological Nucleophiles:

The reactivity of biotinylated clavulanate analogues is primarily dictated by the integrity of the β-lactam ring. nih.govfrontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study the reaction of these conjugates with simple nitrogen nucleophiles, such as butylamine, which serves as a model for the lysine side chains in proteins. frontiersin.orgresearchgate.net These studies have shown that both directly linked (CLV-B) and TEG-linked (CLV-TEG-B) biotinylated clavulanate react with the amino group through the opening of the β-lactam ring. frontiersin.org This confirms that the biotinylation process does not impair the fundamental reactivity of the clavulanate core.

Stability of Conjugates:

A crucial difference between the directly linked and TEG-linked conjugates lies in the stability of the adducts formed after reaction with a nucleophile. frontiersin.orgnih.gov NMR studies have revealed that the conjugates formed from CLV-B tend to be unstable and can lead to the decomposition of the clavulanate fragment. frontiersin.orgnih.gov In contrast, the adducts formed with CLV-TEG-B exhibit significantly greater stability, with the entire structure, including the biotin tag, remaining linked to the nucleophile. frontiersin.orgnih.gov This enhanced stability is a key advantage, as it allows for more reliable and sensitive detection of the haptenated proteins. frontiersin.orgnih.gov

The stability of the unreacted biotinylated clavulanate in solution is also an important factor. Studies have shown that the β-lactam ring of CLV-TEG-B in a buffered solution can open over time, with approximately 20% opening after one hour and 50% after 16 hours. nih.gov This inherent instability of the clavulanate structure needs to be considered when designing and interpreting experiments.

The table below summarizes the stability and reactivity of different biotinylated clavulanate conjugates:

| Conjugate | Reactivity with Nucleophiles | Stability of Resulting Adduct |

| CLV-B (Direct Linkage) | Reacts with amino groups via β-lactam ring opening. frontiersin.org | Unstable, leads to decomposition of the clavulanate fragment. frontiersin.orgnih.gov |